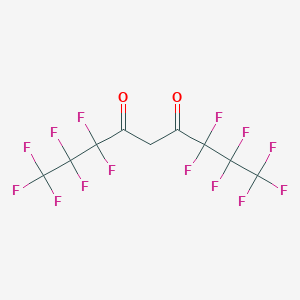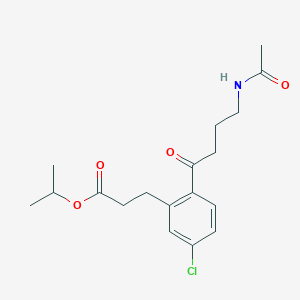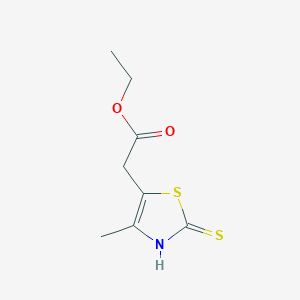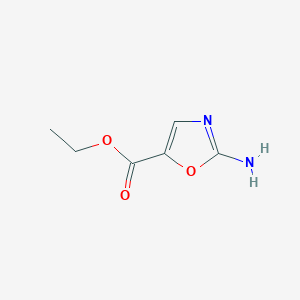
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione
Descripción general
Descripción
1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione (TFN) is an organic compound belonging to the class of perfluoroalkyl sulfonates. It is an important fluorinated compound due to its unique properties, such as its ability to act as a surfactant and its high solubility in aqueous solutions. TFN has been used in a variety of applications, ranging from industrial applications to biomedical research.
Aplicaciones Científicas De Investigación
Electrophilic Fluorination : Compounds like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) are used as electrophilic fluorinating agents. They have applications in the synthesis of organofluorine compounds, serving as user-friendly and site-selective fluorinating agents (Banks, 1998).
Ionic Adduct Formation : Acyclic tertiary diamines and compounds like 1,4,7,10-tetraazacyclododecane react with fluorine-containing β-diketones to form ionic adducts. These reactions are significant in developing low-melting ionic solids and studying their thermal stability (Gupta, Twamley, & Shreeve, 2005).
Synthesis of Fluorinated Unsaturated Compounds : Fluorinated diketones are used in the synthesis of various fluorinated compounds, demonstrating the versatility of these compounds in organic synthesis (Talalaeva, Petrii, Zimin, & Kochetkov, 1965).
Formation of Fluoropropenyl Complexes : Research has been conducted on the reaction of fluorinated allenes with transition metal hydride complexes. These reactions lead to fluoropropenyl complexes, which are relevant in the study of molecular structure and reaction mechanisms (Kühnel & Lentz, 2009).
Use in Medicinal Chemistry and Materials Science : Tetrafluoroethane β-sultone, a derivative of fluorinated ketones, is used in the synthesis of various functional materials and drug candidates. This highlights the importance of fluorinated compounds in both medicinal chemistry and materials science (Zhang, Chen, Guo, Xiao, & Gu, 2014).
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluorononane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F14O2/c10-4(11,6(14,15)8(18,19)20)2(24)1-3(25)5(12,13)7(16,17)9(21,22)23/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICYPDXBQUERJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347030 | |
| Record name | 5H,5H-Perfluoro-4,6-nonanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113116-18-0 | |
| Record name | 5H,5H-Perfluoro-4,6-nonanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113116-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluorononane-4,6-dione of interest in materials science?
A: 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluorononane-4,6-dione (HTDFND) readily forms complexes with various metals, including copper, calcium, strontium, barium, and yttrium. [, ] These complexes exhibit remarkable volatility, making them suitable precursors for CVD, a technique used to deposit thin films of materials. [, ]
Q2: What makes the barium complex of HTDFND particularly noteworthy for CVD applications?
A: The barium complex, [Ba(TDFND)2H2O], stands out as the first barium complex reported to sublime completely without decomposition. [] This characteristic makes it a highly desirable precursor for the CVD of barium fluoride (BaF2), a material with applications in optics and electronics. []
Q3: How does the structure of the metal complexes formed with HTDFND influence their volatility?
A: The crystal structure of [Cu(TDFND)2EtOH], obtained by recrystallizing the hydrated copper complex from ethanol, provides insights into the molecular arrangement. [] The C3F7 ligands adopt an extended staggered configuration to minimize steric hindrance. [] This arrangement likely contributes to the weak intermolecular interactions and the observed high volatility of these complexes. [] Additionally, the complexes are generally monomeric, further enhancing their volatility. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)






